NBD-Fructose

Overview

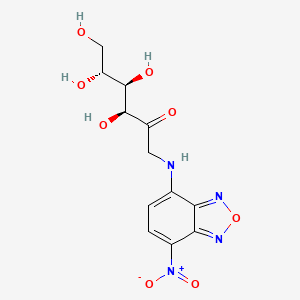

Description

NBD-Fructose (1-(7-Nitro-1,2,3-benzadiazole)-fructose) is a fluorescent analog of fructose widely used to study fructose uptake mechanisms in live cells. It enables real-time visualization of fructose transport at single-cell resolution, particularly in models like Caco-2 intestinal cells . The compound exhibits excitation and emission wavelengths of 472 nm and 538 nm, respectively, making it suitable for fluorescence microscopy and flow cytometry . Developed by Cayman Chemical, this compound is commercially available as a research tool for investigating dietary fructose absorption, metabolic disorders, and the effects of inhibitors on fructose transport .

Preparation Methods

Chemical Synthesis Pathways

Direct Amination and NBD Conjugation

The foundational approach to synthesizing NBD-Fructose involves the direct amination of fructose followed by conjugation with NBD chloride. In one method, 1-amino-1-deoxy-d-fructose is reacted with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions. The reaction proceeds in a mixture of methanol and aqueous sodium bicarbonate (0.3 M), stirred at room temperature for 20 hours . Post-reaction, the crude product is purified via reverse-phase HPLC, yielding two isomeric forms of 1-NBDF with identical molecular weights () . This method, while straightforward, suffers from moderate efficiency due to competing reactions between NBD chloride and fructose’s hydroxyl groups .

Flow Chemistry for Intermediate Synthesis

Recent advancements utilize flow chemistry to synthesize key intermediates like 1-amino-2,5-anhydro-d-mannose (mannitolamine) . The Tiffeneau–Demjanov rearrangement, traditionally performed in batch, is accelerated in a continuous-flow reactor using resin-supported nitrite ions. This approach enhances throughput by 64-fold, enabling the production of NBDM (a fructosamine-NBD conjugate) in one day instead of three . The final step involves reacting the flow-synthesized amine with NBD chloride in saturated sodium bicarbonate (0.4 M), achieving yields of 20–30% despite challenges with hydroxy group reactivity .

C-3 Modified 2,5-Anhydro-d-Mannitol Derivatives

Alternative routes focus on modifying the C-3 position of 2,5-anhydro-d-mannitol (2,5-AM) to improve binding affinity for glucose transporters (GLUTs). For example, 3-deoxy-3-[N-(3-nitropyridin-2-yl)amino]-2,5-anhydro-d-mannitol (9) is synthesized by reacting 3-amino-3-deoxy-2,5-AM (7) with 2-chloro-3-nitropyridine in dimethylformamide (DMF) at 80°C for 15 hours . Purification via silica gel chromatography (eluent: DCM/MeOH gradient) yields the product as a yellow solid (49%) . Similarly, urea derivatives (18–21) are prepared by treating amine 7 with isocyanates in DMF, followed by column chromatography .

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC is universally employed for purifying this compound derivatives. For 1-NBDF , a gradient of acetonitrile (5–80%) in 0.1% trifluoroacetic acid effectively separates isomers, with detection at 218 nm and 475 nm . Semipreparative columns (e.g., Zorbax SB-C18) achieve baseline separation, while analytical columns (Dionex Acclaim120-C18) confirm purity >95% .

Mass Spectrometry

Electrospray ionization (ESI) and MALDI-TOF mass spectrometry validate molecular weights. For instance, 1-NBDF exhibits a molecular ion at , while NBDM shows . Discrepancies between theoretical and observed masses are attributed to adduct formation or isotopic patterns.

Analytical Validation and Biological Efficacy

Inhibition Assays

The inhibitory potency of this compound derivatives is quantified using EMT6 cancer cells. 6-NBDF , a fluorinated analog, demonstrates IC values against fructose uptake ranging from 0.99 mM to 13.25 mM, outperforming natural fructose (IC = 1710 mM) . Key derivatives like compound 10 (IC = 0.99 mM) and 8 (IC = 1.05 mM) exhibit >1000-fold higher potency, highlighting the impact of C-3 modifications .

Table 1: Inhibitory Activity of Selected this compound Derivatives

| Compound | IC (mM) |

|---|---|

| 8 | 1.05 |

| 10 | 0.99 |

| 12 | 1.48 |

| 19 | 13.25 |

| d-Fructose | 1710 |

Photophysical Properties

Challenges and Optimization Strategies

Competing Side Reactions

The nucleophilic nature of fructose’s hydroxyl groups often leads to undesired side products during NBD conjugation. Strategies to mitigate this include:

-

Pre-protection of hydroxyl groups : Temporarily blocking reactive sites with acetyl or benzyl groups before amination .

-

Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance amine reactivity over hydroxyl groups .

Scaling and Throughput

Flow chemistry addresses scalability limitations, achieving a 24-fold throughput increase in oxime reactions compared to batch methods . However, hydrogenation bottlenecks persist, necessitating further reactor design innovations.

Chemical Reactions Analysis

Types of Reactions: NBD-Fructose primarily undergoes substitution reactions due to the presence of the nitrobenzoxadiazole group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield NBD-labeled amines, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

NBD-Fructose has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.

Medicine: Investigated for its potential in diagnostic imaging and as a tool for studying metabolic diseases.

Industry: Utilized in the development of biosensors for detecting fructose in food and beverages.

Mechanism of Action

NBD-Fructose exerts its effects primarily through its interaction with the GLUT5 transporter, which facilitates the uptake of fructose into cells. The fluorescent properties of this compound allow researchers to visualize and quantify fructose uptake in real-time. This mechanism is particularly useful in studying cancer cells, which often exhibit altered glucose and fructose metabolism .

Comparison with Similar Compounds

Structural and Functional Properties

NBD-Fructose belongs to a family of fluorescent monosaccharide analogs, including 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) and 6-NBDG. Key differences are summarized below:

Mechanistic Differences

- In contrast, 2-NBDG uptake is unaffected by excess glucose or GLUT1 inhibitors, underscoring its independence from canonical glucose pathways .

Key Research Findings

Specificity of Uptake: this compound transport is absent in primary plasma cells, unlike 2-NBDG, which is actively imported .

Pharmacological Interference :

- This compound is selectively inhibited by plant-derived compounds, highlighting its utility in screening natural fructose uptake modulators .

- 2-NBDG’s insensitivity to GLUT1 inhibitors supports its use in models with dysregulated glucose transport (e.g., cancer cells) .

Fluorescence Utility :

- This compound’s spectral profile (472/538 nm) allows multiplexing with other probes, whereas 2-NBDG’s higher emission wavelength (550 nm) may reduce overlap in multi-channel imaging .

Biological Activity

NBD-Fructose (1-(7-nitro-1,2,3-benzadiazole)-fructose) is a fluorescent derivative of fructose used extensively in research to study fructose metabolism and transport, particularly in cancer cells. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential applications in cancer research.

This compound functions primarily as a substrate for the GLUT5 transporter, which is responsible for the uptake of fructose in various tissues, particularly in the intestines and certain cancer cells. The compound's structure allows it to mimic natural fructose while providing a fluorescent signal that can be monitored in cellular assays.

- GLUT5 Transport : this compound is selectively transported by GLUT5, which is often overexpressed in cancer cells, making it a useful probe for studying fructose uptake in these cells. Studies have shown that the uptake of this compound is significantly higher in GLUT5-expressing cells compared to non-expressing cells .

Uptake Studies

Research has demonstrated that this compound can effectively differentiate between normal and cancerous cells based on GLUT5 expression levels. For instance, in experiments involving breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound showed robust uptake correlating with GLUT5 levels .

Table 1: Uptake Comparison of this compound in Various Cell Lines

| Cell Line | GLUT5 Expression | This compound Uptake (Relative Fluorescence) |

|---|---|---|

| MCF-7 | High | High (Significant uptake) |

| MDA-MB-231 | High | High (Significant uptake) |

| EMT6 | Moderate | Moderate (Inhibited by d-fructose) |

| Normal Breast Cells | Low | Minimal (No significant uptake) |

Inhibition Studies

Inhibition studies using this compound have revealed that various compounds can significantly inhibit its uptake via GLUT5. For example, an IC50 value of 2.9 mM was reported for the natural substrate d-fructose against the uptake of this compound in EMT6 cells . Further studies identified several synthetic inhibitors with lower IC50 values than d-fructose, highlighting the potential for developing more effective GLUT5-targeting agents.

Table 2: IC50 Values for Compounds Inhibiting this compound Uptake

| Compound | IC50 Value (mM) |

|---|---|

| d-Fructose | 1.7 |

| Compound A | 1.05 |

| Compound B | 2.24 |

| Compound C | 0.99 |

Case Study 1: Imaging Breast Cancer Cells

A study utilized this compound to visualize GLUT5 expression in breast cancer cells. The fluorescent signal from this compound allowed researchers to confirm that GLUT5 was upregulated in cancerous tissues compared to normal tissues. This differential expression can potentially be exploited for diagnostic imaging purposes .

Case Study 2: Screening for GLUT5 Inhibitors

Another study developed a fluorescence-based assay using this compound to screen for novel inhibitors of GLUT5. This high-throughput screening method identified several promising candidates that could serve as therapeutic agents for cancers reliant on fructose metabolism .

Q & A

Basic Research Questions

Q. How can researchers design experiments to detect NBD-Fructose in biological systems with minimal interference from endogenous fluorophores?

- Methodological Answer : Use fluorescence spectroscopy with wavelength optimization to distinguish this compound's emission spectrum from background noise. Employ control experiments with non-labeled fructose to validate specificity. Ensure calibration curves are established using standardized concentrations .

Q. What are the standard protocols for quantifying this compound uptake kinetics in cell cultures, and how can reproducibility be ensured?

- Methodological Answer : Use time-course assays with synchronized cell populations. Normalize uptake data to protein content or cell count. Include triplicate samples and validate with inhibitors of fructose transporters (e.g., GLUT5). Statistical tools like ANOVA can assess inter-experimental variability .

Q. How should researchers address baseline fluorescence variability when using this compound in in vivo imaging studies?

- Methodological Answer : Perform pre-imaging calibration with tissue-specific autofluorescence controls. Use spectral unmixing algorithms to isolate this compound signals. Validate with HPLC-based quantification of tissue extracts .

Advanced Research Questions

Q. What strategies can reconcile contradictory data on this compound’s role in metabolic pathways (e.g., glycolysis vs. pentose phosphate pathway)?

- Methodological Answer : Conduct isotope tracing (e.g., C-labeled fructose) paired with this compound fluorescence tracking. Use computational modeling to integrate kinetic data from multiple assays. Replicate findings across cell lines or animal models to rule out context-dependent effects .

Q. How can researchers optimize experimental designs to distinguish between this compound’s membrane binding and intracellular uptake in real-time assays?

- Methodological Answer : Employ quenching agents (e.g., Trypan Blue) to differentiate surface-bound vs. internalized probes. Use confocal microscopy with z-stack imaging to confirm intracellular localization. Time-resolved fluorescence resonance energy transfer (FRET) can further validate interaction dynamics .

Q. What statistical methods are most robust for analyzing time-resolved this compound interaction data with potential non-linear kinetics?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-sample variability. Use Bayesian inference for parameter estimation in non-linear systems. Validate with bootstrapping to assess confidence intervals .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated with this compound tracking to elucidate its downstream metabolic fate?

- Methodological Answer : Pair fluorescence-based uptake assays with LC-MS/MS metabolomic profiling. Use correlation networks to link this compound localization with metabolite abundance. Machine learning algorithms (e.g., random forests) can identify predictive biomarkers of fructose utilization .

Q. What experimental controls are critical when investigating this compound’s specificity in complex biological matrices (e.g., serum, extracellular matrix)?

- Methodological Answer : Include competitive binding assays with excess unlabeled fructose. Use knockout models (e.g., GLUT5-deficient cells) to confirm transporter dependency. Validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. Methodological Frameworks for Rigor

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, pilot studies can assess technical feasibility before large-scale this compound trials .

- PICO Framework : Define Population (e.g., cell type), Intervention (this compound concentration), Comparison (e.g., wild-type vs. mutant models), and Outcome (e.g., uptake rate) to structure hypotheses .

Q. Handling Data Contradictions

- Root-Cause Analysis : Compare methodologies across conflicting studies (e.g., incubation times, buffer pH). Replicate experiments under standardized conditions to isolate variables .

- Meta-Analysis : Aggregate datasets from published studies using random-effects models to identify consensus patterns or outliers .

Q. Tables for Reference

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Excitation wavelength | 450–470 nm | Spectral scan vs. controls |

| Uptake assay duration | 5–30 minutes | Time-course ANOVA |

| Signal-to-noise ratio | ≥5:1 | Quenching controls |

Properties

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUWRKIMILVYHE-GGZOMVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.